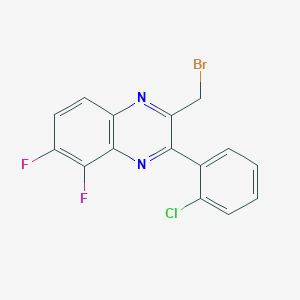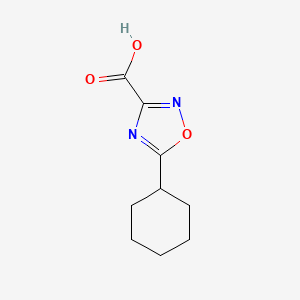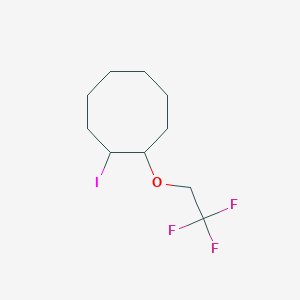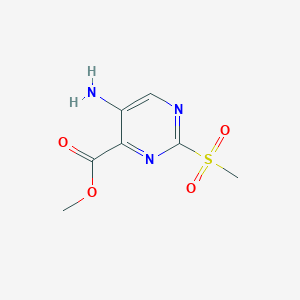![molecular formula C5H8N6O2 B13075840 [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an acetylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea typically involves the reaction of 3-amino-1H-1,2,4-triazole with acetic anhydride, followed by the addition of urea. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:
Step 1: 3-amino-1H-1,2,4-triazole + acetic anhydride → 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate
Step 2: 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate + urea → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Cancer Research: It has been investigated for its cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The triazole ring and acetylurea moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
3-Amino-1H-1,2,4-triazole: A precursor in the synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea.
1,2,4-Triazole: A parent compound with various derivatives having different biological activities.
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: A compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its combination of the triazole ring and acetylurea moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H8N6O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C5H8N6O2/c6-4-8-2-11(10-4)1-3(12)9-5(7)13/h2H,1H2,(H2,6,10)(H3,7,9,12,13) |
InChI Key |
BYDQQEIINXMQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CC(=O)NC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


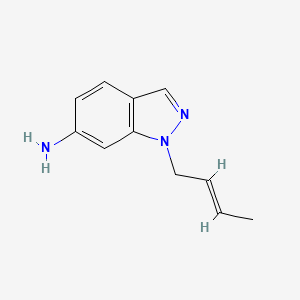
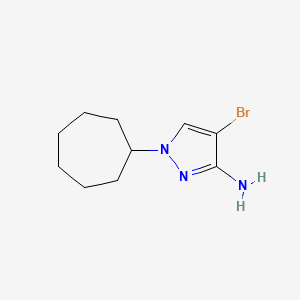
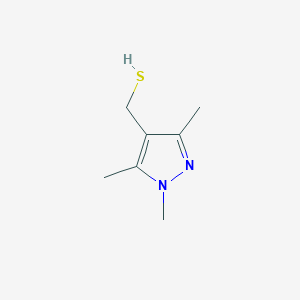
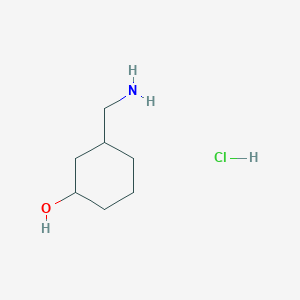
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)


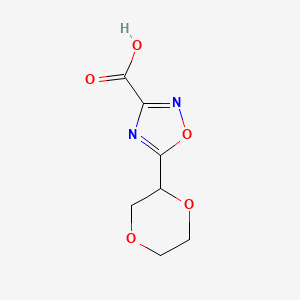
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
